molecular formula C12H18BNO4S B580906 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid CAS No. 1217501-52-4

2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B580906
CAS No.: 1217501-52-4
M. Wt: 283.149
InChI Key: JYDCZOXFKXVFOF-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a piperidinylsulfonyl group, and a methyl group attached to a phenyl ring. The boronic acid group is particularly significant as it plays a crucial role in various chemical reactions, including Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid typically involves multiple steps. One common method starts with the preparation of 2-methyl-4-nitrophenylboronic acid, which is then subjected to reduction to form 2-methyl-4-aminophenylboronic acid. This intermediate is then reacted with piperidine-1-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.

Major Products

    Oxidation: Boronic esters or anhydrides.

    Reduction: 2-Methyl-4-aminophenylboronic acid.

    Substitution: this compound.

Scientific Research Applications

2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in proteins.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid primarily involves the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical and biological applications. The piperidinylsulfonyl group enhances the compound’s solubility and stability, facilitating its use in different environments.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the piperidinylsulfonyl and methyl groups, making it less versatile in certain applications.

    4-(Piperidin-1-ylsulfonyl)phenylboronic acid: Similar structure but without the methyl group, which can affect its reactivity and solubility.

    2-Methylphenylboronic acid: Lacks the piperidinylsulfonyl group, limiting its use in biological applications.

Uniqueness

2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid is unique due to the combination of the boronic acid group, the piperidinylsulfonyl group, and the methyl group. This combination imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2-methyl-4-piperidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-10-9-11(5-6-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDCZOXFKXVFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681595
Record name [2-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-52-4
Record name B-[2-Methyl-4-(1-piperidinylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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